molecular formula C8H9NO2 B056836 1-(5-Amino-2-hydroxyphenyl)ethanone CAS No. 50-80-6

1-(5-Amino-2-hydroxyphenyl)ethanone

Cat. No.: B056836
CAS No.: 50-80-6
M. Wt: 151.16 g/mol
InChI Key: SXLHPBDGZHWKSX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1-(5-Amino-2-hydroxyphenyl)ethanone is the quorum sensing (QS) system in bacteria, specifically in Pseudomonas aeruginosa . The QS system is a mechanism that allows bacteria to coordinate their behavior based on their population density .

Mode of Action

This compound acts as a quorum sensing (QS) inhibitor . When exposed to this compound at sub-minimum inhibitory concentrations, the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa is notably suppressed . This compound also suppresses the expressions of QS-related genes, creating a disturbance in the QS system .

Biochemical Pathways

The disturbance in the QS system caused by this compound results in the inhibited activity of antioxidant enzymes, leading to enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of the bacteria .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor

Result of Action

The action of this compound leads to a reduction in the virulence of Pseudomonas aeruginosa . The compound’s impact on the bacteria’s metabolism and oxidative stress levels attenuates the bacteria’s virulence, as shown in a vegetable infection assay .

Action Environment

It is known that the compound is a yellow solid and should be stored in a refrigerator . These characteristics suggest that the compound’s action, efficacy, and stability may be affected by factors such as light exposure and temperature .

Chemical Reactions Analysis

1-(5-Amino-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

1-(5-amino-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLHPBDGZHWKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379462
Record name 1-(5-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-80-6
Record name 2-Acetyl-4-aminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-amino-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of N-(3-acetyl-4-hydroxy-phenyl)-acetamide (1.029 g, 5.3 mmol) in 15% HCl (1.5 ml, 6.2 mmol, 1.2 equ) was heated to reflux for 40 minutes, then cooled and neutralised with 10% aqueous ammonia. The precipitated solid was collected by filtration as 1-(5-amino-2-hydroxy-phenyl)-ethanone (0.677 g, 84%) a green solid.
Quantity
1.029 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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